molecular formula C24H23N3O4 B14165182 Ethyl 4-[1,3-dimethyl-5-(3-methylphenyl)-2,4-dioxopyrrolo[3,4-d]pyrimidin-6-yl]benzoate CAS No. 5287-21-8

Ethyl 4-[1,3-dimethyl-5-(3-methylphenyl)-2,4-dioxopyrrolo[3,4-d]pyrimidin-6-yl]benzoate

Cat. No.: B14165182
CAS No.: 5287-21-8
M. Wt: 417.5 g/mol
InChI Key: UGQSIILWORUIEX-UHFFFAOYSA-N
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Description

Ethyl 4-[1,3-dimethyl-5-(3-methylphenyl)-2,4-dioxopyrrolo[3,4-d]pyrimidin-6-yl]benzoate is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[1,3-dimethyl-5-(3-methylphenyl)-2,4-dioxopyrrolo[3,4-d]pyrimidin-6-yl]benzoate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials followed by cyclization and esterification reactions. For instance, the synthesis might start with the reaction of 3-methylbenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which then undergoes cyclization with urea to form the pyrrolopyrimidine core. The final step involves esterification with benzoic acid to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[1,3-dimethyl-5-(3-methylphenyl)-2,4-dioxopyrrolo[3,4-d]pyrimidin-6-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[1,3-dimethyl-5-(3-methylphenyl)-2,4-dioxopyrrolo[3,4-d]pyrimidin-6-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[1,3-dimethyl-5-(3-methylphenyl)-2,4-dioxopyrrolo[3,4-d]pyrimidin-6-yl]benzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[1,3-dimethyl-5-(3-methylphenyl)-2,4-dioxopyrrolo[3,4-d]pyrimidin-6-yl]benzoate stands out due to its unique combination of structural features, which confer specific biological activities and potential applications. Its ability to undergo various chemical reactions and its diverse range of applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

5287-21-8

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

ethyl 4-[1,3-dimethyl-5-(3-methylphenyl)-2,4-dioxopyrrolo[3,4-d]pyrimidin-6-yl]benzoate

InChI

InChI=1S/C24H23N3O4/c1-5-31-23(29)16-9-11-18(12-10-16)27-14-19-20(22(28)26(4)24(30)25(19)3)21(27)17-8-6-7-15(2)13-17/h6-14H,5H2,1-4H3

InChI Key

UGQSIILWORUIEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=C3C(=C2C4=CC=CC(=C4)C)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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